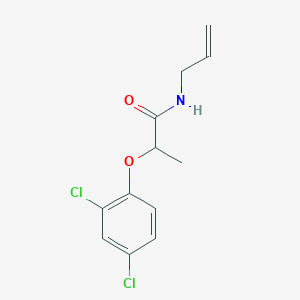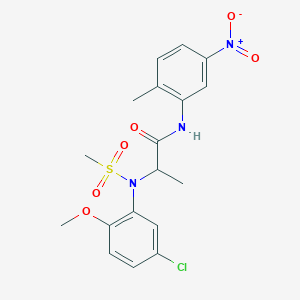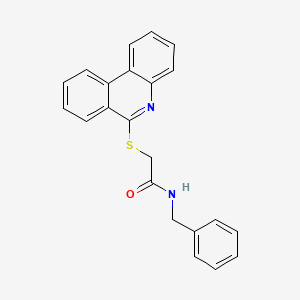![molecular formula C21H19Cl2NO3 B12484801 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B12484801.png)
3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid is a complex organic compound that features a furan ring, a benzoic acid moiety, and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid typically involves multiple steps, starting with the preparation of the furan ring and the benzoic acid derivative. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a suitable catalyst.
Coupling of the furan and benzoic acid moieties: This can be done using a variety of coupling agents, such as EDCI or DCC, under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a variety of products, depending on the conditions used.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol under suitable conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the benzoic acid moiety yields the corresponding benzyl alcohol.
Aplicaciones Científicas De Investigación
3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and other biomedical applications.
Medicine: It may have therapeutic potential in the treatment of certain diseases, although further research is needed to confirm this.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a variety of biological effects. The exact pathways involved would depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) that shares some structural similarities with 3-[5-({[2-(2,4-Dichlorophenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid.
Ibuprofen: Another NSAID with a similar benzoic acid moiety.
Naproxen: An NSAID with a similar mechanism of action but different structural features.
Uniqueness
What sets this compound apart from these compounds is its unique combination of a furan ring and a dichlorophenyl group, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H19Cl2NO3 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
3-[5-[[2-(2,4-dichlorophenyl)ethylamino]methyl]furan-2-yl]-2-methylbenzoic acid |
InChI |
InChI=1S/C21H19Cl2NO3/c1-13-17(3-2-4-18(13)21(25)26)20-8-7-16(27-20)12-24-10-9-14-5-6-15(22)11-19(14)23/h2-8,11,24H,9-10,12H2,1H3,(H,25,26) |
Clave InChI |
SECJOVSIWPTAAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)CNCCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484720.png)
![1-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12484727.png)
![N-(2,5-dichlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12484728.png)

![[5-(2-nitrophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B12484739.png)
![4-[3-(Azepane-1-carbonyl)-4-methoxy-benzenesulfonylamino]-benzamide](/img/structure/B12484742.png)
![Methyl 5-{[(4-tert-butylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484745.png)
![Methyl 5-{[(2-chlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484751.png)
![N-[2-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12484760.png)

![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12484768.png)


![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}-N-(4-methylbenzyl)methanamine](/img/structure/B12484795.png)
